2-Amino-3-oxobutanoicacidhydrochloride
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Overview
Description
2-Amino-3-oxobutanoic acid hydrochloride is an organic compound with the molecular formula C4H7NO3·HCl. It is a colorless or white crystalline solid that is soluble in water and alcohol solvents.
Preparation Methods
The preparation of 2-Amino-3-oxobutanoic acid hydrochloride typically involves the reaction of acetylcholine acetate with hydrochloric acid. The detailed synthetic routes and reaction conditions can be found in chemical synthesis literature . Industrial production methods often involve maintaining the reaction under inert gas (nitrogen or argon) at temperatures between 2-8°C to ensure stability and prevent decomposition .
Chemical Reactions Analysis
2-Amino-3-oxobutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Scientific Research Applications
2-Amino-3-oxobutanoic acid hydrochloride has several scientific research applications:
Pharmaceuticals: It is used as a cholinesterase inhibitor to treat diseases such as Alzheimer’s disease and muscle weakness.
Laboratory Research: As a choline precursor, it is used to study the effects and activity of the neurotransmitter choline.
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: It is used in the study of metabolic pathways and enzyme activities.
Mechanism of Action
The mechanism of action of 2-Amino-3-oxobutanoic acid hydrochloride involves its role as a cholinesterase inhibitor. It inhibits the enzyme cholinesterase, which breaks down acetylcholine, thereby increasing the levels of acetylcholine in the synaptic cleft. This leads to enhanced cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease and muscle weakness .
Comparison with Similar Compounds
2-Amino-3-oxobutanoic acid hydrochloride can be compared with similar compounds such as:
2-Amino-3-oxobutanoic acid: This compound is similar in structure but lacks the hydrochloride group.
Ethyl 2-amino-3-oxobutanoate hydrochloride: This is an ester derivative of 2-Amino-3-oxobutanoic acid hydrochloride and is used in different applications.
2-Amino-3-oxobutanoic acid ethyl ester hydrochloride: Another ester derivative with similar properties and uses.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the presence of different functional groups.
Properties
Molecular Formula |
C4H8ClNO3 |
---|---|
Molecular Weight |
153.56 g/mol |
IUPAC Name |
2-amino-3-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H7NO3.ClH/c1-2(6)3(5)4(7)8;/h3H,5H2,1H3,(H,7,8);1H |
InChI Key |
DIEDNMSXIBAJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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